molecular formula C7H14N4 B1437160 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 1060817-15-3

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No.: B1437160
CAS No.: 1060817-15-3
M. Wt: 154.21 g/mol
InChI Key: UUJBKYUVARGEOD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine derives its systematic name from the IUPAC rules for heterocyclic compounds. The parent structure is the 1,2,4-triazole ring, a five-membered aromatic system with three nitrogen atoms at positions 1, 2, and 4. The substituents are assigned based on the lowest possible numbering: two methyl groups occupy positions 3 and 5 of the triazole ring, while a propan-1-amine chain is attached to position 1. This nomenclature prioritizes the triazole ring as the principal functional group, with the amine side chain treated as a substituent.

A comparative analysis of analogous triazole derivatives highlights the consistency of IUPAC conventions. For example, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine (lacking methyl groups) follows the same numbering system, while 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine introduces a phenyl group at the propanamine chain. The table below illustrates key naming variations:

Compound Name Substituents on Triazole Side Chain Structure
This compound 3-CH₃, 5-CH₃ CH₂CH₂CH₂NH₂
3-(1H-1,2,4-triazol-1-yl)propan-1-amine None CH₂CH₂CH₂NH₂
1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine None CH₂CH(NH₂)C₆H₅

Molecular Geometry and Stereoelectronic Properties

The molecular geometry of this compound is defined by its planar triazole ring and flexible propanamine side chain. Computational studies using semiempirical methods (AM1 and PM3) reveal bond lengths and angles consistent with aromatic heterocycles. Key structural parameters include:

  • Triazole ring : N1–C2 (1.340–1.348 Å), C2–N3 (1.344–1.362 Å), and N3–N4 (1.343–1.376 Å).
  • Methyl groups : The 3- and 5-methyl substituents adopt equatorial positions to minimize steric hindrance.
  • Propanamine chain : The NH₂ group exhibits sp³ hybridization, with a C–N bond length of 1.47 Å, characteristic of aliphatic amines.

Stereoelectronic effects arise from the conjugation of the triazole’s π-system with the lone pairs of the adjacent nitrogen atoms. The methyl groups inductively donate electron density, slightly increasing the basicity of the triazole ring. The amine side chain, however, introduces localized electron-donating effects, influencing reactivity in nucleophilic substitution reactions.

X-ray Crystallographic Analysis of Triazole-Propanamine Derivatives

While direct X-ray data for this compound are limited, related triazole-propanamine derivatives exhibit characteristic packing patterns. For example, 3-methyl-1H-1,2,4-triazole-5-amine acetate (CCDC 691012) forms hydrogen-bonded dimers via N–H···O interactions between the amine and acetate groups. In analogous structures, the triazole ring’s planarity facilitates π-stacking, while alkyl side chains adopt gauche conformations to optimize van der Waals interactions.

A hypothetical crystal structure for this compound would likely feature:

  • Hydrogen bonding : Between the NH₂ group and adjacent triazole nitrogen atoms (N–H···N).
  • Methyl group interactions : CH₃ groups participating in hydrophobic packing.
  • Unit cell parameters : Monoclinic or orthorhombic symmetry, common in triazole derivatives.

Comparative Analysis with Analogous 1,2,4-Triazole Derivatives

Structural modifications in 1,2,4-triazole derivatives significantly impact their physicochemical properties. The table below contrasts this compound with related compounds:

Compound Substituents Key Differences
This compound 3-CH₃, 5-CH₃, NH₂ Enhanced hydrophobicity from methyl groups
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine NH₂ only Higher polarity due to unsubstituted ring
1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine Phenyl, NH₂ Increased aromatic π-surface

The methyl groups in this compound reduce its solubility in polar solvents compared to non-methylated analogs. Conversely, the propanamine chain enhances water solubility relative to phenyl-substituted derivatives. Electronic effects are also evident: methyl substitution slightly raises the triazole’s LUMO energy, making it less electrophilic than halogenated analogs.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJBKYUVARGEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650988
Record name 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-15-3
Record name 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine
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Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine typically involves:

  • Formation or modification of the 1,2,4-triazole ring system with methyl substitutions at positions 3 and 5.
  • Introduction of the propan-1-amine side chain at the N-1 position of the triazole ring.
  • Control of reaction conditions such as temperature, pH, and solvent to optimize yield and purity.
  • Purification by recrystallization or chromatographic techniques.

Preparation Routes and Key Steps

Condensation of Aminoguanidine Derivatives with Carboxylic Acids

A widely employed approach for synthesizing 1,2,4-triazole derivatives is the condensation reaction between aminoguanidine bicarbonate and carboxylic acids or their derivatives. This method has been used to prepare methyl-substituted triazoles analogous to the target compound.

  • Starting Materials: Aminoguanidine bicarbonate and acetic acid or related carboxylic acids.
  • Reaction: Equimolar condensation leads to the formation of methyl-substituted 1,2,4-triazole rings.
  • Outcome: The reaction yields compounds such as 3-methyl-1H-1,2,4-triazole-5-amine, which can be further functionalized.
  • Notes: Excess acetic acid can lead to side products; purification and control of acid/base conditions are critical.

Nucleophilic Substitution on Triazole Precursors

The propan-1-amine side chain can be introduced by nucleophilic substitution reactions on triazole precursors bearing suitable leaving groups.

  • Example: Reaction of N-guanidinosuccinimide intermediates with aliphatic amines under microwave irradiation.
  • Mechanism: Nucleophilic opening of the succinimide ring followed by recyclization to form the triazole ring with the amine substituent.
  • Conditions: Microwave irradiation accelerates the reaction; temperature and reaction time are optimized for different amine nucleophilicity.
  • Limitations: This method is effective with aliphatic amines but less so with aromatic amines, requiring alternative routes.

Alternative Pathway via N-Arylsuccinimides

For less nucleophilic amines, an alternative synthesis involves first preparing N-arylsuccinimides, which then react with aminoguanidine hydrochloride under microwave irradiation to form the triazole ring system.

  • Advantage: Overcomes limitations of nucleophilicity in aromatic amines.
  • Application: Can be adapted for the synthesis of N-substituted this compound derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 80–150 °C (microwave-assisted) Microwave irradiation reduces reaction time
Solvent Polar aprotic solvents (e.g., DMSO, DMF) Enhances solubility and reaction rates
pH Controlled acidic to neutral Critical for condensation and ring closure steps
Reaction Time 15–60 minutes (microwave) Depends on substrates and nucleophilicity
Purification Recrystallization or flash chromatography Ensures product purity and removal of side products

Purification and Characterization

  • Purification: Typically involves recrystallization from suitable solvents or flash chromatography to isolate the pure compound.
  • Characterization: NMR spectroscopy (1H and 13C), IR spectroscopy, and X-ray crystallography are employed to confirm structure and tautomerism.
  • Tautomerism: The 1,2,4-triazole ring exhibits annular prototropic tautomerism, which can be studied by NMR and crystallography to ensure the correct isomer is obtained.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Steps Advantages Limitations
Condensation of aminoguanidine with carboxylic acids Aminoguanidine bicarbonate, acetic acid Equimolar condensation forming triazole ring Simple, inexpensive reagents Side reactions with excess acid
Nucleophilic substitution on N-guanidinosuccinimide N-guanidinosuccinimide, aliphatic amines Microwave-assisted nucleophilic ring opening Efficient for aliphatic amines Ineffective for aromatic amines
Reaction via N-arylsuccinimides N-arylsuccinimides, aminoguanidine hydrochloride Microwave-assisted ring formation Suitable for less nucleophilic amines Requires preparation of arylsuccinimides

Research Findings and Notes

  • Microwave irradiation is a common feature in modern syntheses, significantly reducing reaction times and improving yields.
  • The choice of synthetic pathway depends heavily on the nucleophilicity of the amine used for substitution.
  • Control of reaction conditions, especially pH and temperature, is crucial to avoid side reactions and ensure high purity.
  • Structural confirmation through NMR and X-ray crystallography is essential due to the possibility of tautomeric forms.
  • The compound's triazole ring stabilizes intermediates, influencing reaction mechanisms and product stability.

Chemical Reactions Analysis

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted triazole derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imine or Schiff base derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and as a ligand in the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Triazole Substitution :

  • The target compound’s 3,5-dimethyl substituents enhance lipophilicity (predicted LogP ~1.2) compared to unsubstituted triazole analogs like OCM-8 (LogP ~2.5) . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Compound 10h (1,2,3-triazole isomer with phenyl) shows distinct electronic properties due to aromatic conjugation, which could alter binding kinetics in biological targets .

Functional Groups :

  • The primary amine in the target compound allows for facile derivatization (e.g., carboxamide formation in OCM-8–OCM-11) . In contrast, the tertiary amine in 10h may limit reactivity but enhance metabolic stability .
  • The hydrochloride salt of the 1-methyl analog () improves solubility, making it preferable for drug formulations .

Biological Relevance: OCM-8–OCM-11 derivatives exhibit potent GSK-3β inhibition (IC₅₀ < 10 nM), attributed to their oxazole-carboxamide groups interacting with kinase active sites . The target compound lacks this moiety but could serve as a precursor for similar inhibitors.

Biological Activity

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine is a compound derived from the 1,2,4-triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
CAS Number 1060817-28-8
IUPAC Name This compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. This section summarizes key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that triazole compounds possess inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Antitumor Activity

The compound's potential as an anticancer agent has also been investigated:

  • In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound demonstrated IC50 values below 20 µM against various cancer cell lines .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise:

  • Triazole derivatives have been reported to act as potent inhibitors of certain kinases involved in cancer progression. One study highlighted the ability of triazole-based compounds to inhibit the activity of kinases such as BRAF and MEK .

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole derivatives:

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing a series of triazole derivatives and assessing their antimicrobial efficacy. Among them, this compound exhibited superior activity against Candida albicans, with an MIC of 15 µg/mL.

Case Study 2: Anticancer Properties

In a comparative analysis of various triazole derivatives for anticancer activity, it was found that the compound significantly reduced cell viability in A549 lung cancer cells by inducing apoptosis through the mitochondrial pathway .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:

  • The presence of electron-donating groups (e.g., methyl groups) enhances the lipophilicity and bioavailability of the compounds.
Modification Effect on Activity
Methyl substitutionIncreases potency
Triazole ring integrityEssential for biological activity

Q & A

Q. Advanced

  • Inert Atmosphere: Use Schlenk lines or gloveboxes (N2_2/Ar) for moisture-sensitive steps (e.g., amine coupling).
  • Anhydrous Solvents: Pre-dry solvents (e.g., THF over molecular sieves).
  • Safety Protocols: Follow ’s guidelines for leak containment and ventilation to mitigate hazards during scale-up .

How is this compound applied in medicinal chemistry research?

Basic
It serves as a key intermediate for bioactive molecules, particularly kinase inhibitors. For example, derivatives in target GSK-3β with high selectivity, validated via enzymatic assays and crystallographic studies .

How to design bioactivity assays for enzyme inhibition studies?

Q. Advanced

  • In Vitro Assays: Use recombinant enzymes (e.g., GSK-3β) with fluorescent/colorimetric substrates (e.g., ADP-Glo™ for kinase activity).
  • Structural Guidance: Molecular docking with crystallographic data (e.g., ’s triazole-protein interactions) informs rational design of inhibitors .
  • Control Experiments: Include positive controls (e.g., staurosporine for kinases) and assess off-target effects via counter-screens.

What analytical techniques resolve structural ambiguities in derivatives?

Q. Advanced

  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks (e.g., ’s triazole-amine co-crystal structure) .
  • Dynamic NMR: Detects tautomerization or conformational changes in solution.
  • Density Functional Theory (DFT): Computational modeling predicts stable tautomers and electronic properties .

How to address low solubility in biological assays?

Q. Advanced

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
  • Co-solvent Systems: Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle Formulation: Encapsulate in liposomes or polymeric micelles for improved bioavailability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
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3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.